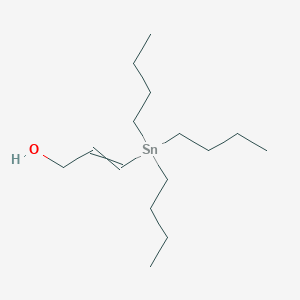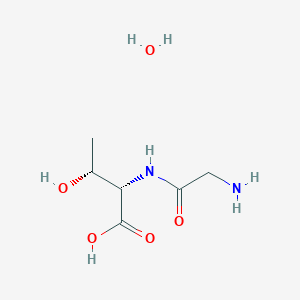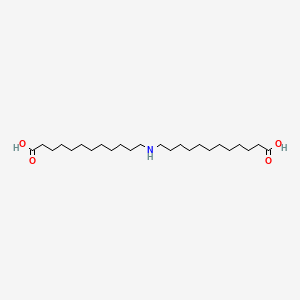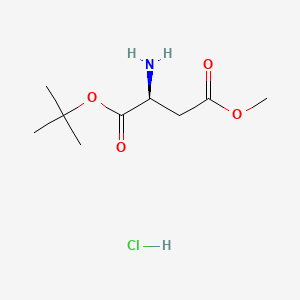
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride
Vue d'ensemble
Description
“(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride” is a chemical compound with the CAS Number: 34582-30-4 . It has a molecular weight of 239.7 and its molecular formula is C9H18ClNO4 . The IUPAC name for this compound is 1-tert-butyl 4-methyl (2S)-2-aminobutanedioate hydrochloride . It is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride” is 1S/C9H17NO4.ClH/c1-9(2,3)14-8(12)6(10)5-7(11)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 . This code provides a unique representation of the compound’s molecular structure. The compound’s canonical SMILES representation is CC©©OC(=O)C@HOC)N.Cl , and its isomeric SMILES representation is CC©©OC(=O)C@HOC)N.Cl .
Physical And Chemical Properties Analysis
The molecular weight of “(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride” is 239.69 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 239.0924357 g/mol .
Applications De Recherche Scientifique
Synthetic Applications and Environmental Fate
Synthetic Pathways and Chemical Recycling :
- Studies on the synthesis and degradation pathways of various organic compounds, including ethers and esters, highlight the importance of understanding chemical reactivity and environmental behaviors. For instance, research on the degradation of methyl tert-butyl ether (MTBE) in environmental settings underscores the complex interactions between synthetic chemicals and their breakdown processes in nature (Hsieh et al., 2011). Similarly, the synthesis routes for complex molecules such as vandetanib reveal intricate steps that may be relevant for synthesizing and manipulating the structure of "(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride" for specific research applications (Mi, 2015).
Environmental Impact and Biodegradation :
- The environmental fate of synthetic antioxidants and fuel oxygenates, such as MTBE, has been extensively studied, providing insights into their persistence, human exposure, and potential toxicity. These studies reveal how synthetic compounds can accumulate in various environmental matrices and the challenges associated with their biodegradation (Liu & Mabury, 2020). The understanding of these processes can inform the safe handling and disposal of related compounds, including "(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride."Bioremediation and Natural Attenuation :
- The bioremediation and natural attenuation of organic compounds such as MTBE suggest that microbial degradation can play a significant role in mitigating environmental contamination. Research in this area highlights the adaptability of microbial communities to degrade synthetic organic compounds, suggesting potential strategies for the environmental management of related substances (Davis & Erickson, 2004).
Safety And Hazards
“(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride” is classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(12)6(10)5-7(11)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBVDHWVRGDHRV-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855733 | |
| Record name | 1-tert-Butyl 4-methyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride | |
CAS RN |
34582-30-4 | |
| Record name | 1-tert-Butyl 4-methyl L-aspartate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)
![(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1443697.png)
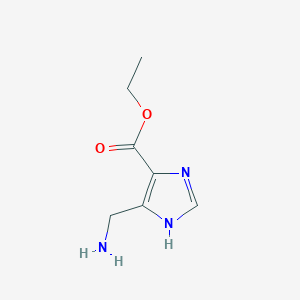

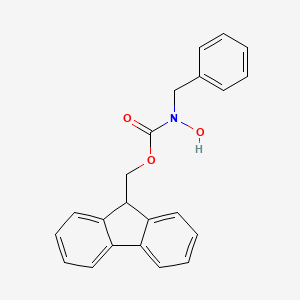
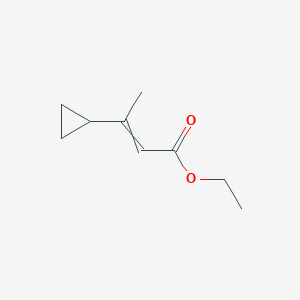
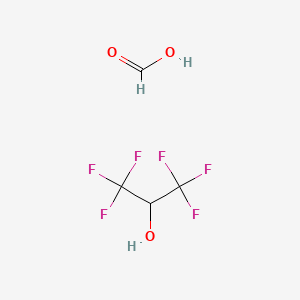
![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)
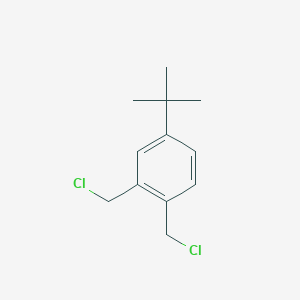
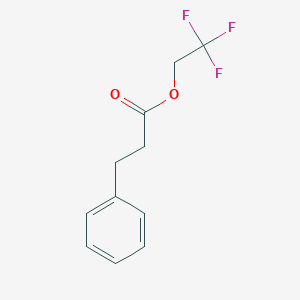
![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)
